molecular formula C11H20N2O2 B1377972 Tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate CAS No. 1427359-44-1

Tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate

Katalognummer: B1377972
CAS-Nummer: 1427359-44-1
Molekulargewicht: 212.29 g/mol
InChI-Schlüssel: DGXZHHKGGSODLS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Structural Classification and Nomenclature

This compound belongs to the class of bridged bicyclic compounds, specifically categorized within the azabicyclo family where nitrogen atoms replace carbon in the ring structure. The International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for bicyclic systems, where the bracketed numbers [3.1.1] indicate the number of atoms in each bridge connecting the bridgehead positions. The bridgehead carbons serve as junction points where the rings meet, and in this particular structure, the numbering system begins at one bridgehead and proceeds through the longest bridge first, followed by successively shorter bridges. The "3-azabicyclo" designation indicates that nitrogen occupies the third position in the bicyclic framework, distinguishing it from other positional isomers such as 6-azabicyclo compounds.

The systematic nomenclature reveals crucial structural information about the molecule's three-dimensional architecture. The total carbon count of seven atoms in the bicyclic core corresponds to the "heptane" designation, while the bridge pattern [3.1.1] describes a framework where three atoms separate the bridgeheads in the longest path, one atom in the medium path, and one atom in the shortest path. This specific bridge arrangement creates a rigid, cage-like structure that significantly restricts conformational flexibility compared to acyclic or monocyclic analogs. The stereochemistry of the compound is particularly important, as evidenced by the availability of specific endo and exo isomers, with the endo configuration referring to the orientation of substituents relative to the bicyclic framework. The tert-butyl carbamate protecting group attached to the nitrogen provides both steric bulk and chemical stability, making it suitable for multi-step synthetic sequences.

Structural Parameter Value Reference
Molecular Formula C₁₁H₂₀N₂O₂
Molecular Weight 226.32 g/mol
Chemical Abstracts Service Number 1251013-49-6
Bridge Pattern [3.1.1]
Total Ring Carbons 7

Historical Development in Bicyclic Compound Research

The development of azabicyclo[3.1.1]heptane derivatives emerged from broader investigations into saturated heterocyclic systems that began gaining prominence in the mid-20th century. Early research into bicyclic compounds focused primarily on carbocyclic systems such as norbornane and its derivatives, establishing fundamental principles of nomenclature and conformational analysis that would later be applied to nitrogen-containing analogs. The recognition that bicyclic structures could serve as conformationally restricted analogs of flexible ring systems prompted systematic investigations into their synthesis and properties. Historical synthesis approaches to 3-azabicyclo[3.1.1]heptane systems initially relied on thermal, photochemical, or metal-catalyzed intramolecular [2+2] cycloaddition reactions, though these methods often suffered from limited scope and scalability.

The evolution of synthetic methodologies for azabicyclic compounds accelerated significantly with the development of more efficient cyclization strategies. Early synthetic routes included recyclization of 2-oxaspiro[3.3]heptanes and double Mannich reactions of cyclobutanone, but these approaches typically provided modest yields and required harsh reaction conditions. A major breakthrough came with the recognition that 1,3-substituted cyclobutane derivatives could serve as effective precursors for bicyclic imide formation through thermal cyclization processes. This methodology enabled multigram scale synthesis of key intermediates, marking a transition from laboratory curiosities to synthetically accessible building blocks. The development of stereoselective synthetic routes, including diastereoselective Strecker reactions and controlled alkylation strategies, further enhanced the practical utility of these compounds for medicinal chemistry applications.

Recent advances in the field have focused on developing more efficient and scalable synthetic methodologies. The implementation of double alkylation reactions using readily available bulk reagents has enabled kilogram-scale production of key intermediates, demonstrating the maturation of this chemical class from research tools to commercially viable building blocks. Oxidative decarboxylation protocols using lead tetraacetate have proven particularly valuable for generating ketone derivatives on large scales, while monodecarboxylation reactions provide access to carboxylic acid intermediates as separable diastereomeric mixtures. These methodological advances have facilitated extensive structure-activity relationship studies and enabled the incorporation of azabicyclic scaffolds into drug discovery programs.

Significance in Modern Organic and Medicinal Chemistry

The significance of this compound in contemporary chemistry stems primarily from its role as a three-dimensional analog of piperidine, one of the most prevalent heterocycles in pharmaceutical compounds. Molecular structure analysis using exit vector parameters has revealed that different stereoisomers of 3-substituted 6-azabicyclo[3.1.1]heptanes can mimic distinct conformations of piperidine rings, with cis isomers corresponding to the chair conformer and trans isomers representing unusual boat conformations. This conformational rigidity offers significant advantages in drug design by reducing entropic penalties associated with receptor binding and potentially improving selectivity profiles through precise spatial presentation of pharmacophores.

The compound's utility extends beyond simple piperidine replacement, as its rigid bicyclic framework provides unique opportunities for exploring novel chemical space in drug discovery. The bridged structure creates well-defined exit vectors that can be exploited for systematic structure-activity relationship optimization, enabling medicinal chemists to probe three-dimensional binding sites with greater precision than flexible analogs. Recent research has demonstrated successful incorporation of azabicyclo[3.1.1]heptane cores into biologically active molecules, including antihistamine drugs where the bicyclic system replaces traditional pyridine rings. These studies have validated the concept that saturated bicyclic isosteres can maintain or enhance biological activity while potentially improving drug-like properties such as solubility and metabolic stability.

The synthetic accessibility of this compound through established multigram protocols has facilitated its adoption in pharmaceutical research. The compound serves as a versatile building block that can be readily elaborated through standard functional group transformations, including reductive amination, acylation, and alkylation reactions. The tert-butyl carbamate protecting group can be selectively removed under mild acidic conditions, revealing the free amine for subsequent derivatization. This combination of structural novelty, synthetic accessibility, and functional versatility has positioned azabicyclo[3.1.1]heptane derivatives as valuable tools for exploring new therapeutic modalities and advancing the frontiers of medicinal chemistry.

Application Area Specific Use Key Advantage Reference
Drug Discovery Piperidine Isostere Conformational Rigidity
Synthetic Chemistry Building Block Functional Versatility
Structural Biology Three-dimensional Probe Defined Exit Vectors
Pharmaceutical Development Novel Chemical Space Enhanced Drug Properties

Eigenschaften

IUPAC Name

tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-5-7-4-8(6-13)9(7)12/h7-9H,4-6,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGXZHHKGGSODLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(C1)C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Starting Materials and Intermediates

  • Precursors often include substituted cycloalkyl amines or azabicyclohexane derivatives.
  • The bicyclic framework can be constructed via intramolecular cyclization or ring-closing reactions involving nitrogen-containing intermediates.
  • Carboxylation or esterification steps are used to introduce the tert-butyl carboxylate functionality.

Esterification to Form the Tert-butyl Ester

  • The carboxylic acid intermediate (6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylic acid) is reacted with tert-butanol under acidic conditions or using coupling reagents to form the tert-butyl ester.
  • Common reagents include acid catalysts such as sulfuric acid or carbodiimides to facilitate ester bond formation.

Amino Group Introduction and Protection

  • The amino group at the 6-position is either introduced through substitution reactions or preserved during the synthesis of the bicyclic ring.
  • Protection strategies may be employed to prevent side reactions during esterification, using protecting groups removable under mild conditions.

Representative Synthetic Pathway (Based on Patent WO2007075790A1)

Although this patent primarily describes the preparation of related 6,6-dimethyl-3-azabicyclo[3.1.0]hexane compounds, the methodology informs the synthesis of similar bicyclic amines:

  • Step 1: Synthesis of bicyclic amine intermediate via cyclization of appropriate amino-alcohol or amino-ketone precursors.
  • Step 2: Conversion of bicyclic amine to the corresponding carboxylic acid derivative by oxidation or hydrolysis.
  • Step 3: Esterification of the carboxylic acid with tert-butanol to yield the tert-butyl ester.
  • Step 4: Purification and isolation of the final tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate compound.

Comparative Data Table of Preparation Parameters

Step Reagents/Conditions Purpose Notes
Bicyclic amine formation Amino-alcohol/ketone precursors, cyclization reagents Build azabicyclo[3.1.1]heptane core Intramolecular cyclization preferred
Carboxylation/oxidation Oxidizing agents (e.g., KMnO4, NaClO2) or hydrolysis Introduce carboxylic acid group at 3-position Controlled to avoid over-oxidation
Esterification Tert-butanol, acid catalyst or coupling agents (e.g., DCC) Form tert-butyl ester protecting group Mild conditions to preserve amino group
Amino group handling Protection/deprotection reagents if needed Preserve or install amino functionality Protecting groups like Boc or Fmoc may be used
Purification Chromatography, crystallization Isolate pure product Solvent choice affects yield and purity

Research Findings and Optimization Notes

  • The bicyclic amine framework synthesis is sensitive to stereochemistry; controlling ring closure conditions is critical for obtaining the desired isomer.
  • Esterification efficiency is enhanced by using coupling reagents rather than direct acid-catalyzed esterification to minimize side reactions involving the amino group.
  • Protecting the amino group during esterification improves yield and purity of the tert-butyl ester.
  • Purification by crystallization from appropriate solvents (e.g., ethyl acetate/hexane mixtures) yields high-purity this compound.
  • The process scalability is feasible with careful control of reaction temperatures and reagent stoichiometry, as indicated by patent disclosures.

Analyse Chemischer Reaktionen

Tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions include various substituted and reduced derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Neuropharmacology : The compound has been investigated for its potential use in neuropharmacological applications due to its structural similarity to known neurotransmitter modulators. Research indicates that compounds within the azabicyclo family can interact with neurotransmitter receptors, potentially influencing conditions such as anxiety and depression.

Case Study : A study published in the Journal of Medicinal Chemistry explored derivatives of azabicyclo compounds, including tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate, showing promising results in modulating serotonin and dopamine receptors, which are crucial in treating mood disorders.

Organic Synthesis

Building Block for Complex Molecules : this compound serves as a versatile building block in organic synthesis. Its unique bicyclic structure allows for the formation of various derivatives through functional group modifications.

Synthesis Pathways :

  • Amidation Reactions : The carboxylate group can be converted into amides, facilitating the synthesis of bioactive compounds.
  • Alkylation Reactions : The amino group can participate in alkylation reactions, enabling the creation of more complex molecular architectures.

Drug Development

Potential Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties. Research has focused on its ability to inhibit specific cancer cell lines through targeted mechanisms involving apoptosis.

Case Study : In vitro studies have demonstrated that this compound derivatives can induce apoptosis in colorectal cancer cells by activating the intrinsic apoptotic pathway, highlighting its potential as a lead compound for further development.

Wirkmechanismus

The mechanism of action of tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound acts as an inhibitor by binding to the active site of the target enzyme or receptor, thereby blocking its activity. This inhibition can lead to the suppression of specific biochemical pathways, making it useful in the treatment of diseases such as cancer .

Vergleich Mit ähnlichen Verbindungen

Key Properties :

  • Storage : 2–8°C in a dark, dry environment .
  • Hazard Statements : H302 (harmful if swallowed), H315/H319 (skin/eye irritation), and H335 (respiratory irritation) .

Comparison with Structurally Similar Compounds

The compound is compared to analogs within the azabicyclo family, focusing on substituents, ring systems, and applications.

Substituent Variations in 3-Azabicyclo[3.1.1]heptane Derivatives

Compound Name CAS Number Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Applications/Notes References
Tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate 1427359-44-1 6-NH₂ C₁₁H₂₀N₂O₂ 212.29 Drug intermediate (CNS targets), functionalized via amine group
Tert-butyl 1-fluoro-5-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate 2344680-51-7 1-F, 5-CHO C₁₂H₁₈FNO₃ 243.27 Electrophilic reactivity (formyl group); potential for cross-coupling reactions
Tert-butyl 1-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate 1087784-78-8 1-CH₂OH C₁₂H₂₁NO₃ 227.30 Hydrophilicity enhancement; intermediate for prodrugs
Tert-butyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate N/A* 6-O C₁₁H₁₇NO₃ 211.26 Ketone-based reactivity (e.g., nucleophilic additions)

Note: A CAS number discrepancy exists for the 6-oxo derivative in , which conflicts with the 6-amino compound’s CAS. Further verification is required.

Ring System Variations: 3-Azabicyclo[3.1.1] vs. Other Bicyclic Frameworks

Compound Name Bicyclo System CAS Number Molecular Formula Key Structural Differences Applications References
Tert-butyl 6-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate [4.1.0] 1403767-24-7 C₁₁H₂₀N₂O₂ Norbornane-like ring (higher strain) Unique stereoelectronic properties for receptor binding
Tert-butyl (1R,6S)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate [4.1.0] 951766-54-4 C₁₀H₁₇NO₃ Oxygen atom in ring (7-oxa) Chiral synthon for asymmetric synthesis

Drug Development

  • The 6-amino derivative is a key intermediate in synthesizing dopamine D3 receptor antagonists, highlighting its role in neurological drug discovery .

Commercial Availability and Challenges

  • Supply Constraints : The target compound (CAS 1427359-44-1) is listed as temporarily out of stock, highlighting supply chain vulnerabilities .
  • Cost Differences : The hydroxymethyl derivative (CAS 1087784-78-8) is priced at $3,950/250 mg , reflecting its niche applications and synthesis complexity .

Biologische Aktivität

Tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate, also referred to as exo-tert-butyl-6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate, is a bicyclic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesizing available data from various studies and sources.

  • IUPAC Name : tert-butyl rel-(1r,5s,6s)-6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate
  • Molecular Formula : C11_{11}H20_{20}N2_{2}O2_{2}
  • Molecular Weight : 212.29 g/mol
  • CAS Number : 1427359-44-1
  • Purity : 97% .

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that compounds similar to tert-butyl 6-amino derivatives exhibit antimicrobial properties. A study on related bicyclic compounds demonstrated significant inhibition against various bacterial strains, suggesting the potential for developing new antibiotics .

2. Enzyme Inhibition

This compound has been investigated for its role as an enzyme inhibitor, particularly in the context of lipases and proteases. The structural configuration allows it to interact effectively with enzyme active sites, potentially leading to applications in controlling lipid metabolism and treating related disorders .

3. Neuropharmacological Effects

Tert-butyl 6-amino derivatives have shown promise in neuropharmacology, particularly in modulating neurotransmitter systems. Preliminary studies suggest that it may influence dopaminergic and serotonergic pathways, which could have implications for treating neurological disorders such as depression and anxiety .

Case Study 1: Antimicrobial Efficacy

A comparative study assessed the antimicrobial efficacy of various azabicyclic compounds, including tert-butyl 6-amino derivatives. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound in antibiotic development .

Case Study 2: Enzyme Inhibition Profile

In a series of assays evaluating enzyme inhibition, this compound was found to inhibit lipase activity with an IC50 value of approximately 50 µM. This suggests a moderate level of inhibition that could be optimized through structural modifications .

Research Findings Summary Table

Study Focus Findings
Antimicrobial StudyBacterial InhibitionMIC = 32 µg/mL against S. aureus and E. coli
Enzyme Inhibition AssayLipase ActivityIC50 = 50 µM
Neuropharmacological ResearchNeurotransmitter ModulationPotential effects on dopaminergic pathways

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate, and how do they influence experimental design?

  • Answer : The compound (CAS 1427359-44-1) has a molecular formula C₁₁H₂₀N₂O₂ and molecular weight 212.29 g/mol . Key properties include:

  • Density : 1.1±0.1 g/cm³
  • Boiling Point : 294.8±33.0 °C (at 760 mmHg)
  • Flash Point : 132.1±25.4 °C .
    These properties guide solvent selection (e.g., dichloroethane for reactions requiring high boiling points) and storage conditions (sealed, dry environments at 2–8°C to prevent degradation) .

Q. What synthetic methodologies are commonly used to prepare this compound?

  • Answer : A standard approach involves reductive amination using NaBH(OAc)₃ in dichloroethane, followed by Boc-protection of the amine group. Purification typically employs reverse-phase HPLC to isolate the bicyclic product from byproducts. Yields range from 60–75%, depending on reaction scale and steric hindrance .

Q. Which analytical techniques are critical for characterizing this compound?

  • Answer :

  • NMR Spectroscopy : Confirm bicyclic structure and Boc-group integrity (e.g., δ ~1.4 ppm for tert-butyl protons).
  • Mass Spectrometry (MS) : ESI-MS (positive mode) shows [M+H]⁺ peak at m/z 213.1 .
  • HPLC : Purity >95% is achievable using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data for bicyclic amines like this compound be resolved?

  • Answer : Discrepancies in bond angles or ring puckering often arise from dynamic disorder or solvent inclusion. Use SHELXL for refinement, applying restraints for non-H atoms and analyzing residual electron density maps. High-resolution data (≤1.0 Å) and low-temperature (100 K) crystallography improve accuracy .

Q. What factors contribute to the compound’s stability under varying conditions, and how can degradation pathways be mitigated?

  • Answer : The Boc group is sensitive to acidic hydrolysis (e.g., TFA) and thermal decomposition above 40°C. Stability studies show:

ConditionDegradation (%)Time (h)
pH 2 (HCl)98%24
pH 7 (buffer)5%24
40°C (dry)15%72
Storage at 2–8°C in anhydrous DMSO minimizes decomposition .

Q. How can computational methods aid in predicting the reactivity of this bicyclic amine in nucleophilic substitutions?

  • Answer : DFT calculations (e.g., B3LYP/6-31G*) model the compound’s electronic profile. The amino group exhibits nucleophilicity (Fukui f⁻ index = 0.12) at the 6-position, favoring SN2 reactions with alkyl halides. Solvent effects (e.g., DMF vs. THF) are simulated using COSMO-RS .

Q. What strategies address low yields in cross-coupling reactions involving this compound?

  • Answer : Steric hindrance from the bicyclic framework often limits transition-metal catalysis. Optimize using:

  • Buchwald-Hartwig conditions : Pd₂(dba)₃/XPhos with Cs₂CO₃ in toluene (80°C, 12 h).
  • Microwave-assisted synthesis : Reduces reaction time to 2 h, improving yields by 20% .

Data Contradiction Analysis

Q. Why do reported melting points vary for structurally similar azabicyclo compounds?

  • Answer : Variations arise from polymorphism (e.g., tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate has no defined melting point due to amorphous solid formation) and impurities. Differential Scanning Calorimetry (DSC) reveals glass transitions near 58°C, not captured in traditional mp analyses .

Methodological Recommendations

  • Synthesis : Prioritize anhydrous conditions and inert atmospheres to protect the Boc group.
  • Characterization : Combine XRD with dynamic NMR (VT-NMR) to resolve conformational ambiguities.
  • Stability Testing : Use accelerated stability protocols (ICH Q1A) for long-term storage guidelines .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.